molecular formula C10H7NaO2S B3192613 2-Naphthalenesulfinic acid sodium salt CAS No. 63735-42-2

2-Naphthalenesulfinic acid sodium salt

Cat. No.: B3192613
CAS No.: 63735-42-2
M. Wt: 214.22 g/mol
InChI Key: JGGFVSGYTHUAOQ-UHFFFAOYSA-M
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Description

2-Naphthalenesulfinic acid sodium salt is an organic compound with the molecular formula C₁₀H₇NaO₃S. It is a sodium salt derivative of 2-naphthalenesulfinic acid and is known for its water solubility and white solid appearance. This compound is primarily used in various industrial applications, including dye production and as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

The primary targets of 2-Naphthalenesulfinic acid sodium salt are Prothrombin and Trypsin-1 . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Trypsin-1 is a serine protease that plays a role in digestion.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles, when added to the aqueous solution of a gemini surfactant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthalenesulfinic acid sodium salt is typically synthesized by sulfonation of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions involve heating naphthalene with sulfuric acid to produce 2-naphthalenesulfonic acid, which is then reacted with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid under controlled temperatures. The resulting sulfonic acid is then neutralized with sodium hydroxide, and the product is crystallized and dried for commercial use .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthalenesulfinic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Naphthalenesulfinic acid sodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Naphthalene-1-sulfonic acid sodium salt
  • Naphthalene-2-sulfonic acid sodium salt
  • Alkyl naphthalene sulfonate sodium salt

Comparison: 2-Naphthalenesulfinic acid sodium salt is unique due to its specific sulfonic acid group position on the naphthalene ring, which influences its reactivity and applications. Compared to naphthalene-1-sulfonic acid sodium salt, it has different solubility and reactivity profiles, making it suitable for distinct industrial and research applications .

Properties

IUPAC Name

sodium;naphthalene-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGFVSGYTHUAOQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthalenesulfinic acid sodium salt
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2-Naphthalenesulfinic acid sodium salt
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2-Naphthalenesulfinic acid sodium salt

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